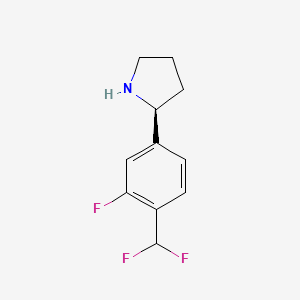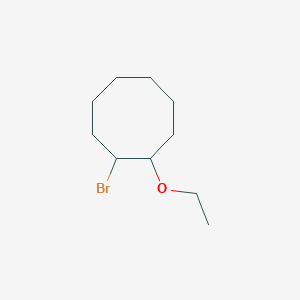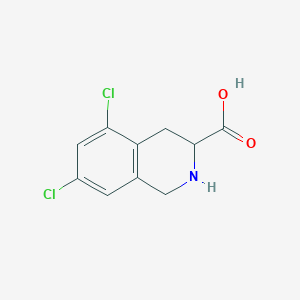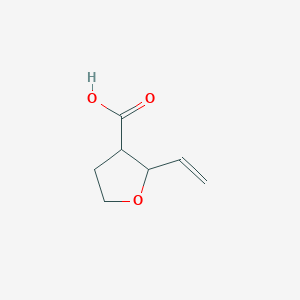
2-Vinyltetrahydrofuran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Vinyltetrahydrofuran-3-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It features a tetrahydrofuran ring substituted with a vinyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-vinyltetrahydrofuran-3-carboxylic acid can be achieved through several methods:
Oxidation of Alkenes: One common method involves the oxidation of tetrahydrofuran derivatives.
Hydrolysis of Nitriles: Another approach is the hydrolysis of nitriles.
Grignard Reagents: The carboxylation of Grignard reagents is also a viable method.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes or hydrolysis reactions, utilizing robust and cost-effective reagents and catalysts to ensure high yield and purity.
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Catalysts: Palladium (Pd) catalysts for hydrogenation reactions
Major Products:
Oxidation Products: Various oxidized derivatives depending on the extent of oxidation
Reduction Products: Alcohols and other reduced derivatives
Substitution Products: Compounds with different functional groups replacing the vinyl group
Wissenschaftliche Forschungsanwendungen
2-Vinyltetrahydrofuran-3-carboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-vinyltetrahydrofuran-3-carboxylic acid involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
2,5-Furandicarboxylic Acid: A related compound used in the synthesis of polymers and materials.
Tetrahydrofuran-2-carboxylic Acid: Another similar compound with applications in organic synthesis.
Uniqueness: 2-Vinyltetrahydrofuran-3-carboxylic acid is unique due to its vinyl group, which imparts distinct reactivity and properties compared to other tetrahydrofuran derivatives. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C7H10O3 |
|---|---|
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
2-ethenyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c1-2-6-5(7(8)9)3-4-10-6/h2,5-6H,1,3-4H2,(H,8,9) |
InChI-Schlüssel |
DVVWRMUXPXCIBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1C(CCO1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


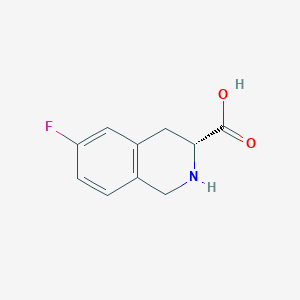
![3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol](/img/structure/B13339485.png)
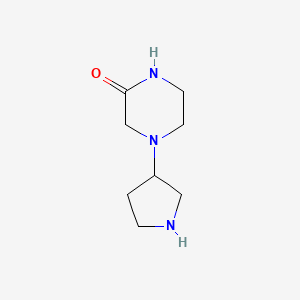
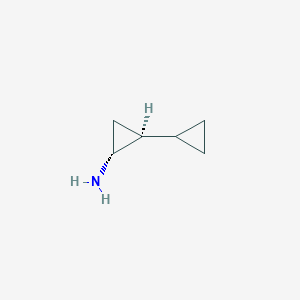
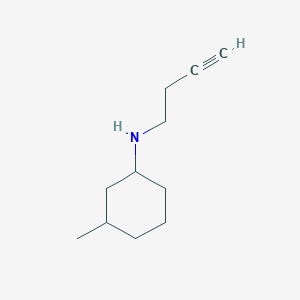
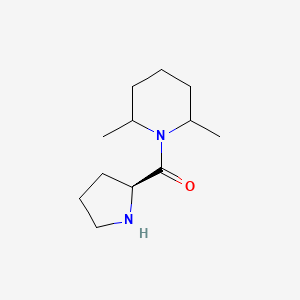
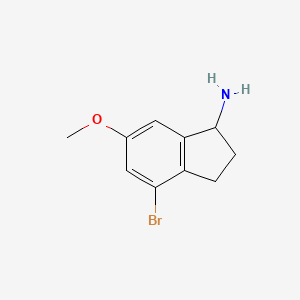
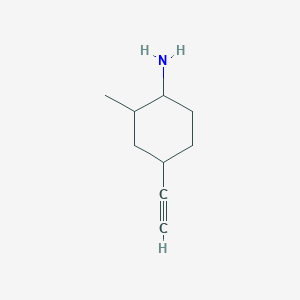
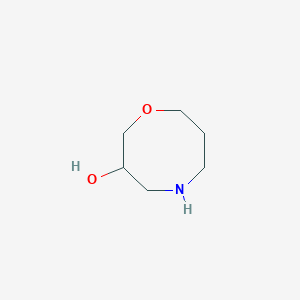
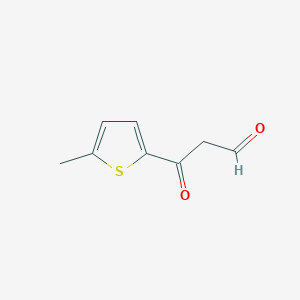
![5,5-Difluoro-2-methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B13339537.png)
